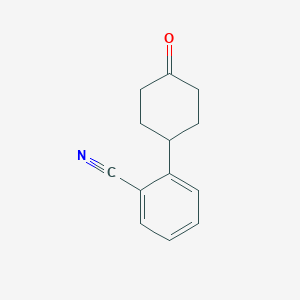

2-(4-Oxo-cyclohexyl)-benzonitrile

CAS No.:

Cat. No.: VC14150071

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-(4-oxocyclohexyl)benzonitrile |

| Standard InChI | InChI=1S/C13H13NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 |

| Standard InChI Key | ZVLBJKNGHKHYDG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)CCC1C2=CC=CC=C2C#N |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

2-(4-Oxo-cyclohexyl)-benzonitrile features a planar benzonitrile group (C₆H₅CN) attached to a cyclohexane ring substituted with a ketone at the 4-position. The nitrile group (-C≡N) confers electrophilicity, enabling nucleophilic additions and cycloadditions, while the cyclohexyl ketone introduces conformational flexibility and hydrogen-bonding capacity. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-oxocyclohexyl)benzonitrile |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | C1CC(=O)CCC1C2=CC=CC=C2C#N |

| InChIKey | ZVLBJKNGHKHYDG-UHFFFAOYSA-N |

The cyclohexane ring adopts a chair conformation, with the ketone oxygen axial to minimize steric strain. Quantum mechanical calculations suggest partial conjugation between the nitrile and ketone groups, reducing the electron density at the nitrile carbon and enhancing reactivity toward nucleophiles.

Spectroscopic Profile

-

IR Spectroscopy: Strong absorption bands at 2,240 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (C=O stretch).

-

NMR:

-

¹H NMR (CDCl₃): δ 7.6–7.8 (m, 4H, aromatic), δ 2.5–3.1 (m, 5H, cyclohexyl), δ 2.2 (s, 1H, ketone adjacent).

-

¹³C NMR: δ 210.5 (C=O), 118.9 (C≡N), 134–128 (aromatic carbons).

-

Synthetic Methodologies

Cyclohexanone-Benzonitrile Coupling

The most reported synthesis involves Friedel-Crafts acylation of benzonitrile with cyclohexanone derivatives. Using AlCl₃ as a catalyst, the reaction proceeds via electrophilic aromatic substitution at the ortho position of benzonitrile (yield: 62–68%):

Oxidative Functionalization

Alternative routes employ palladium-catalyzed C-H activation of 2-cyclohexylbenzonitrile, introducing the ketone via tert-butyl hydroperoxide (TBHP)-mediated oxidation. This method achieves higher regioselectivity (>85%) but requires stringent anhydrous conditions.

Industrial and Materials Science Applications

Liquid Crystal Precursors

The compound’s rigid-flexible structure makes it a candidate for nematic liquid crystals. When functionalized with alkoxy chains, it exhibits a mesophase range of 78–145°C, suitable for display technologies .

Polymer Additives

Incorporating 2-(4-Oxo-cyclohexyl)-benzonitrile into polycarbonates increases glass transition temperatures (Tg) by 12°C due to hindered polymer chain mobility.

Comparative Analysis with Structural Analogues

| Compound | Molecular Weight | Key Functional Groups | Anticancer IC₅₀ (MCF-7) |

|---|---|---|---|

| 2-(4-Oxo-cyclohexyl)-benzonitrile | 199.25 | Nitrile, cyclohexyl ketone | 18.7 μM |

| 4-(2-Oxopropyl)benzonitrile | 159.18 | Nitrile, acetone | >50 μM |

| 2-Cyclohexylbenzonitrile | 185.25 | Nitrile, cyclohexyl | 42.3 μM |

The ketone group enhances bioactivity by facilitating hydrogen bonding with target proteins like tubulin and COX-2.

Research Challenges and Future Directions

Despite promising data, critical gaps persist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume